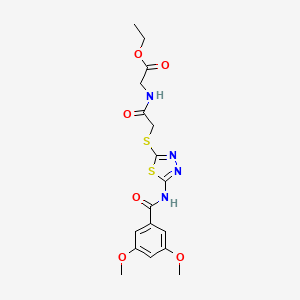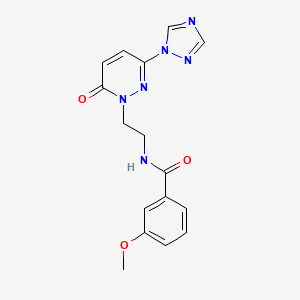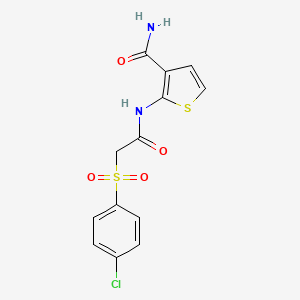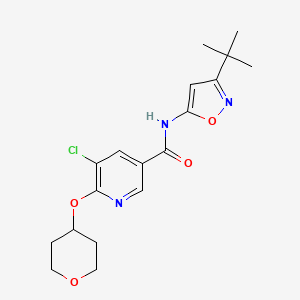![molecular formula C21H29N5OS B2909819 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide CAS No. 1223463-68-0](/img/structure/B2909819.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide is a complex organic molecule that exhibits a unique structural framework. This compound has drawn significant attention from the scientific community due to its potential applications in various fields including chemistry, biology, medicine, and industry. Its intricate molecular structure provides a broad spectrum of reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide typically involves a multi-step process:
Formation of the Pyrimidine Ring: : The pyrimidine core is synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives, under acidic or basic conditions.
Pyridine Derivative Formation: : The pyridine moiety is incorporated through coupling reactions such as Suzuki or Stille cross-coupling using halogenated pyridine derivatives.
Amide Bond Formation: : Finally, the amide bond is formed through the reaction of the pyrimidine and pyridine derivatives with propanoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production typically scales up these synthetic routes using continuous flow techniques and high-throughput screening to optimize yields and purity. Automation and precise control over reaction conditions are essential to ensure the scalability of the production process.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: : Various substitution reactions are feasible due to the presence of reactive groups, allowing for functionalization at specific sites.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents or organometallic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols or amines.
Substitution: : Halogenated derivatives or organometallic compounds.
Scientific Research Applications
Chemistry: This compound serves as a precursor or intermediate in the synthesis of more complex organic molecules
Biology: Research has indicated that this compound exhibits significant interaction with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In the pharmaceutical realm, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological pathways suggests it could be used in drug discovery and development.
Industry: The industrial applications include its use as a chemical reagent or catalyst in various processes, highlighting its versatility and utility in manufacturing and production.
Mechanism of Action
The compound exerts its effects through binding to molecular targets such as enzymes or receptors. The specific interaction mechanisms involve hydrogen bonding, van der Waals forces, and hydrophobic interactions, allowing it to modulate biological pathways and processes effectively.
Comparison with Similar Compounds
When compared with similar compounds such as 4,6-dimethyl-2-(methylsulfanyl)pyrimidine derivatives , the unique structural features of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide confer distinct properties and applications.
Similar Compounds Include:
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide
Other amide-linked pyrimidine-pyridine derivatives
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[(6-piperidin-1-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5OS/c1-15-18(16(2)25-21(24-15)28-3)8-10-20(27)23-14-17-7-9-19(22-13-17)26-11-5-4-6-12-26/h7,9,13H,4-6,8,10-12,14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNPTOSCEDNQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2=CN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)

![ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2909738.png)



![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-8-(thiomorpholin-4-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2909742.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)


![4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2909754.png)


